2,2-Dimethylvaleroyl chloride
Overview
Description
2,2-Dimethylvaleroyl chloride is a chemical compound with the formula C7H13ClO. It has a molecular weight of 148.631 . It is also known by other names such as Pentanoyl chloride, 2,2-dimethyl- .
Molecular Structure Analysis
The molecular structure of 2,2-Dimethylvaleroyl chloride consists of 7 carbon atoms, 13 hydrogen atoms, and 1 each of chlorine and oxygen atoms . The 3D structure of the compound can be viewed using specific software .Physical And Chemical Properties Analysis
2,2-Dimethylvaleroyl chloride has a density of 0.973 g/cm3 . Its boiling point is 83 degrees Celsius at 77 mm Hg . The compound’s exact mass is 148.06500, and it has a logP value of 2.57810 .Scientific Research Applications
Industrial and Research Chemical Intermediate
- 2,2-Dimethylvaleroyl chloride is primarily used as an industrial and research chemical intermediate. It acts as an alkylating agent in various reactions, including Grignard and other types. This compound finds application as a pharmaceutical intermediate for drug synthesis, an agricultural chemical intermediate, a photographic chemical intermediate, and a biochemical reagent for enzyme and other studies. It poses risks of exposure through inhalation, ingestion, or skin absorption in occupational settings (Abdo, 2007).
Ionophore in Sensor Technology
- It is used as a novel ionophore in plasticized poly (vinyl chloride) (PVC) matrix membrane sensors for barium ions. This application demonstrates its role in developing sensors with a linear response over a range of BaCl2 concentrations, high selectivity, and stability over a wide pH range (Hassan et al., 2003).
Organic Synthesis and Production of Isobutylene Compounds
- In the field of organic synthesis and the production of isobutylene compounds, dimethylvinyl chloride, a related compound, is exclusively used for research purposes. It's a clear, colorless, highly volatile and flammable liquid chlorinated hydrocarbon that emits toxic fumes when heated to decomposition. It is anticipated to be a carcinogen, highlighting the importance of safety in its research applications (Report on carcinogens, 2004).
Chemical Synthesis and Drug Intermediates
- 2,2-Dimethylvaleroyl chloride is also important in the synthesis of various chemical compounds. For example, it is used in the synthesis of 3,5-Bis(Trifluoromethyl)Benzoyl Chloride, an important drug intermediate. The process involves bromination, carboxylation, and chlorination, demonstrating its versatility in chemical synthesis (Zhou, 2006).
Pharmaceutical Applications
- In pharmaceutical applications, it's used in the synthesis of complex molecules. For instance, synthesis of 2,4-Dimethoxybenezoyl Chloride involves methylation and chlorination processes where compounds like 2,2-Dimethylvaleroyl chloride could be used (Wan, 2007).
Safety And Hazards
properties
IUPAC Name |
2,2-dimethylpentanoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClO/c1-4-5-7(2,3)6(8)9/h4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUBKYCCXDNYHLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(C)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5074008 | |
Record name | Pentanoyl chloride, 2,2-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5074008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethylvaleroyl chloride | |
CAS RN |
15721-22-9 | |
Record name | 2,2-Dimethylpentanoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15721-22-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pentanoyl chloride, 2,2-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015721229 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pentanoyl chloride, 2,2-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5074008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pentanoyl chloride, 2,2-dimethyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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